2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUSXDAVLUXHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrochemical Synthesis
Ritter-Type Reaction and Oxidative Cyclization
A groundbreaking electrochemical strategy enables the direct synthesis of polysubstituted oxazoles from ketones and acetonitrile at room temperature. For 2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetonitrile, 4-fluorophenylacetone serves as the ketone precursor. The reaction occurs in acetonitrile as both solvent and reactant, with electrochemical oxidation replacing traditional chemical oxidants.
Procedure and Conditions
- Substrates : 4-Fluorophenylacetone (1.0 equiv), acetonitrile (solvent).
- Conditions : Constant potential (1.5 V vs. Ag/AgCl), room temperature, undivided cell.
- Yield : Up to 85% based on analogous substrates.
Mechanism
The process involves a Ritter-type reaction, where the ketone’s carbonyl carbon is attacked by acetonitrile, forming an iminium intermediate. Electrochemical oxidation promotes cyclization to the oxazole ring, with simultaneous elimination of water (Figure 2). X-ray crystallography confirms the regioselectivity of acetonitrile’s attack on the carbonyl carbon rather than the α-position.
Multi-Step Synthesis via Intermediate Heterocycles
Optimized Process Design
Patent literature emphasizes the importance of process optimization for heterocyclic intermediates. For instance, improvements in the synthesis of a related oxazine derivative involved switching to cost-effective reagents and optimizing reaction temperatures, increasing yields from <50% to >80%. Similar principles apply to this compound, where reagent choice (e.g., PPA vs. POCl₃) and stepwise purification significantly impact efficiency.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxazole ring and fluorophenyl group may contribute to its binding affinity and specificity for certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on molecular features, substituent effects, and functional group variations.
Table 1: Structural and Physicochemical Comparison
† The molecular formula of the target compound can be inferred as C₁₁H₆FN₂O based on structural analogs (e.g., acetic acid derivative C₁₁H₈FNO₃ ).
Key Observations:
This substitution may enhance solubility in aqueous media but reduce cell permeability.
Substituent Effects :
- Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger electron-withdrawing 4-chlorophenyl group in its analog. This difference impacts π-stacking interactions and metabolic stability .
- Methyl vs. Halogen: The methyl group in 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile enhances lipophilicity, which may improve membrane penetration but reduce solubility .
Heterocycle Diversity :
- The triazole derivative (e.g., 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile) introduces a fused triazolone ring, increasing hydrogen-bond acceptor capacity and rigidity, which is advantageous in drug design for target binding .
However, the acetic acid derivatives remain available, offering alternatives for synthetic modifications .
Research Implications:
- Material Science : The planar oxazole core and fluorinated aromatic system could be leveraged in organic electronics for charge-transfer materials .
Biological Activity
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile is a compound of interest due to its potential biological activities. It is characterized by a unique oxazole structure combined with a fluorophenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Chemical Formula : CHFNO
- Molecular Weight : 221.19 g/mol
- CAS Number : 22091-43-6
- IUPAC Name : 2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetic acid
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.
- Nucleoside Transporters : Research indicates that compounds with similar structures can inhibit equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and adenosine regulation . While specific data on this compound's interaction with ENTs is limited, its structural analogs have shown promising results.
- Antimicrobial Activity : The oxazole ring is known for its antibacterial and antifungal properties. Related compounds have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
A study examining the antimicrobial properties of oxazole derivatives found that some compounds exhibited significant inhibition against common pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 3.125 to 100 mg/mL for different bacterial strains . While specific data for this compound is not available, its structural similarity to active compounds suggests potential efficacy.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 3.125 - 100 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Bacillus subtilis | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Case Studies
- Inhibition Studies : In vitro studies have shown that similar oxazole derivatives can inhibit specific enzymes linked to cancer proliferation and inflammation . These findings highlight the potential of this compound in therapeutic applications.
- Structure-Activity Relationship (SAR) : A detailed SAR analysis of related compounds has revealed that modifications in the fluorophenyl group significantly affect biological activity. Substitutions that enhance electron density or steric hindrance often lead to increased potency against target enzymes .
Q & A
Q. What are the common synthetic routes for 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursor molecules, such as 4-fluorophenyl-substituted oxazole intermediates, followed by nitrile functionalization. A method analogous to the synthesis of related compounds (e.g., 2-(4-fluorophenyl)acrylonitrile derivatives) uses silver cyanide in acetonitrile under reflux conditions, achieving high yields (99% in some cases) . Optimization includes controlling temperature (reflux at ~82°C), stoichiometric ratios of reactants (e.g., 1:1 for nitrile introduction), and purification via vacuum distillation or column chromatography. Solvent selection (e.g., acetonitrile or DMF) impacts reaction efficiency and byproduct formation.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : , , and NMR confirm structural integrity, with fluorophenyl protons appearing as doublets (~7.2–8.0 ppm) and oxazole protons as singlets (~8.5 ppm).
- X-ray Diffraction (XRD) : Single-crystal XRD with software like SHELXL or ORTEP-3 resolves bond lengths and angles, critical for validating the oxazole ring geometry and fluorine substitution .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS (e.g., EI mode) verifies molecular weight (calculated: ~202.19 g/mol) and fragmentation patterns.
Q. How should researchers handle stability and storage of this compound?
The compound is hygroscopic and sensitive to light. Storage recommendations:
- Temperature : –20°C in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis of the nitrile group.
- Solubility : Stable in DMSO or acetonitrile for short-term use. Avoid aqueous solutions unless buffered at neutral pH.
- Safety : Follow GHS hazard codes (H302, H315) and use PPE (gloves, goggles) during handling .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- QSAR Modeling : Use Quantitative Structure-Activity Relationship (QSAR) analysis to correlate substituent effects (e.g., fluorine position, oxazole ring modifications) with bioactivity. For example, electron-withdrawing groups on the phenyl ring improve binding to targets like Polo-like kinases (Plk1) .
- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding affinities to receptors. Derivatives with extended π-systems or hydrogen-bonding groups (e.g., –OH) show tighter interactions in docking studies .
Q. What challenges arise in crystallographic analysis, and how can they be resolved?
Q. How should researchers address contradictions in experimental data (e.g., NMR vs. XRD)?
Q. What role does the fluorine atom play in modulating physicochemical properties?
- Lipophilicity : Fluorine increases logP by ~0.5, enhancing membrane permeability.
- Electron Effects : The para-fluorine group stabilizes the oxazole ring via inductive effects, reducing hydrolysis rates .
- Bioactivity : Fluorine’s van der Waals radius (~1.47 Å) enables optimal hydrophobic interactions in enzyme active sites, as seen in anti-cancer studies .
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Dose-Response Curves : Use standardized MTT assays (e.g., IC50 determination in MCF-7 cells) with triplicate measurements.
- Control Experiments : Include positive controls (e.g., doxorubicin) and solvent-only blanks to isolate compound-specific effects.
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) and CYP450 inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
